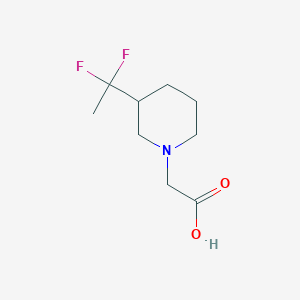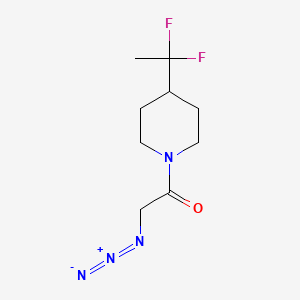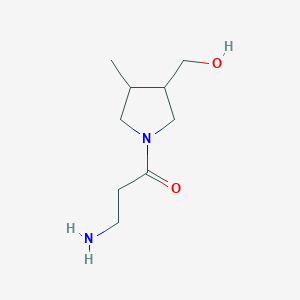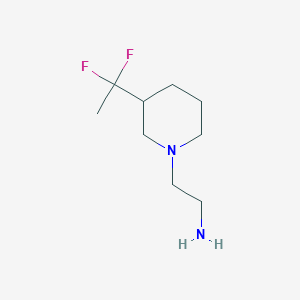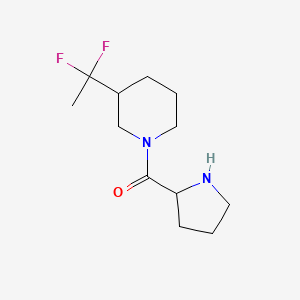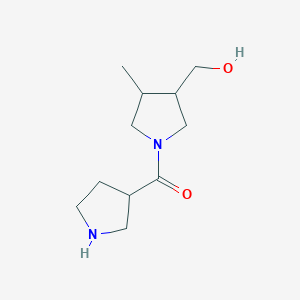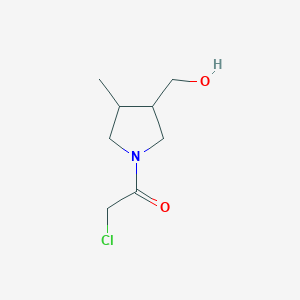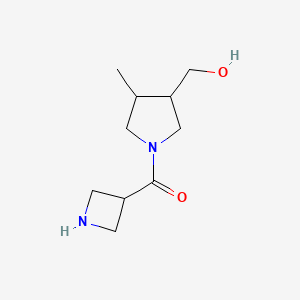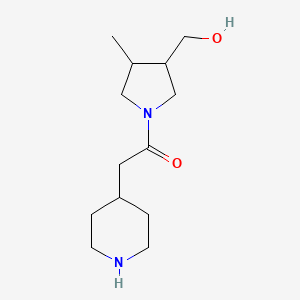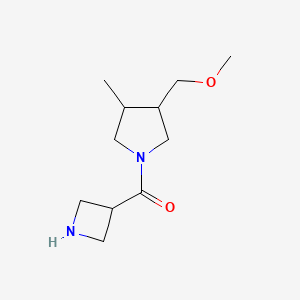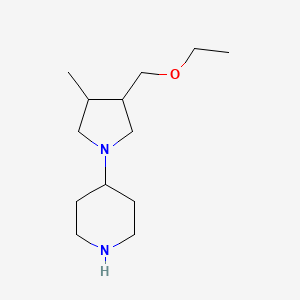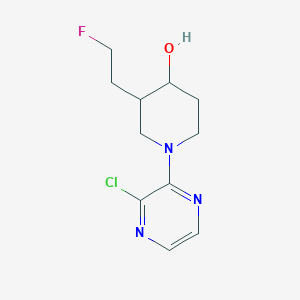
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (hereinafter referred to as “CPFP”) is a synthetic compound that has garnered attention in recent years due to its potential applications in scientific research. CPFP is a small molecule with a molecular weight of 240.55 g/mol and a chemical formula of C8H11ClFNO2. Its structure consists of a piperidin-4-ol core, a 3-chloropyrazin-2-yl group, and a 2-fluoroethyl group. Due to its relatively simple structure, CPFP has been the focus of intense research in recent years. In
Applications De Recherche Scientifique
Aurora Kinase Inhibitor
One study discusses compounds that inhibit Aurora A, a kinase implicated in cancer cell proliferation. Although the specific compound "1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol" is not directly mentioned, related chemical structures are investigated for their utility in treating cancer by targeting kinase pathways, suggesting a potential research avenue for similar compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Biological Activity
Another study details the synthesis, crystal structure, and biological activity of a closely related compound. This research demonstrates the compound's fungicidal and antiviral activities, particularly against tobacco mosaic virus, showcasing the potential for such chemicals in agricultural or pharmaceutical antiviral applications (Li et al., 2015).
Antimicrobial and Antifungal Activity
Research into the crystal structure and antimicrobial activity of a synthesized compound reveals its promising antibacterial and antifungal properties. This highlights another application area for compounds with similar structures in developing new antimicrobial agents (R. M. Okasha et al., 2022).
Antitumor Activity
Compounds featuring the 3-chloropyridin-2-yl group have shown potent cytotoxicity in vitro and significant antitumor activity in several tumor models. This suggests the potential use of "1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol" and related compounds in cancer therapy research (H. Naito et al., 2005).
Spectral and Structural Characterization
A study focused on the characterization of a similar compound through quantum chemical calculations and spectral techniques, aiming to understand its molecular structure and interactions. Such research underpins the design and optimization of new chemical entities for pharmaceutical development (A. T. Alphonsa et al., 2015).
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRCSSJBWYZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




